2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a nitrophenyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an aldehyde in the presence of an ammonium acetate catalyst
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of continuous flow synthesis to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl and trifluoromethoxyphenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-((5-(3-nitrophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-isopropyl-2-((5-(3-aminophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is unique due to the presence of both the nitrophenyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13(2)26-19(29)12-33-20-25-11-18(14-4-3-5-16(10-14)28(30)31)27(20)15-6-8-17(9-7-15)32-21(22,23)24/h3-11,13H,12H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOGROUEMGPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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